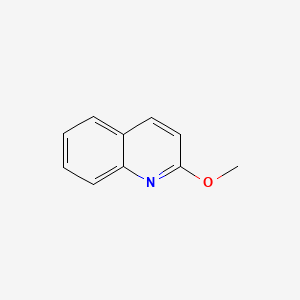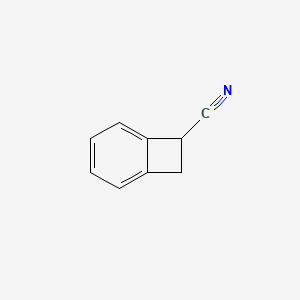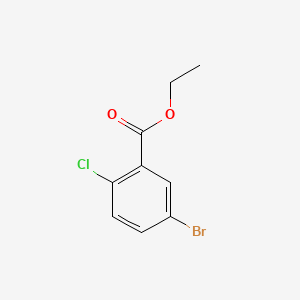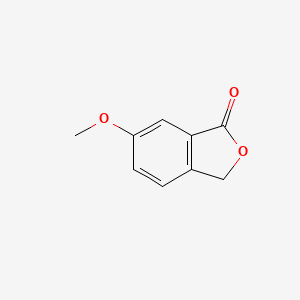
Methyl 4-tert-butylbenzoate
概要
説明
Methyl 4-tert-butylbenzoate is a clear colorless liquid . It has a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol . It is produced by the esterification of p-tert butyl benzoic acid .
Synthesis Analysis
Methyl 4-tert-butylbenzoate can be synthesized by different methods. One method involves the oxidation of a liquid phase solvent like acetic acid . Another method is high-temperature gas-phase oxidation .Molecular Structure Analysis
The molecular structure of Methyl 4-tert-butylbenzoate is represented by the formula C12H16O2 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Methyl 4-tert-butylbenzoate undergoes Claisen condensation reaction with 4-methoxyacetophenone to give avobenzone, an ingredient of sunscreen products .Physical And Chemical Properties Analysis
Methyl 4-tert-butylbenzoate has a boiling point of 122-124 °C . Its density is 0.995 g/mL at 25 °C . The compound is slightly soluble in water with a solubility of 35mg/L at 20℃ . Its refractive index is 1.51 (lit.) .科学的研究の応用
Sunscreen Products
Methyl 4-tert-butylbenzoate is used in the synthesis of avobenzone , an active ingredient in sunscreen products that helps block UVA rays. The compound undergoes a Claisen condensation reaction with 4-methoxyacetophenone to produce avobenzone .
Synthesis of Organic Compounds
It is utilized in organic synthesis, for example, in the production of tris(4-tert-butylphenyl)methyl chloride , which has potential applications in various chemical reactions .
Intermediate for Hydrazide Formation
In pharmaceutical research, Methyl 4-tert-butylbenzoate serves as an intermediate in the synthesis of hydrazides, which are a class of compounds with potential medicinal properties .
Hair and Skin Care Products
Due to its UV-absorbing properties, it is also incorporated into hair care products, shampoos, and skin care products to protect against harmful UV radiation .
Standardization and Quality Control
It is referenced in the NIST Chemistry WebBook for standardization and quality control purposes, indicating its use as a reference material in scientific research .
Safety and Hazards
将来の方向性
While specific future directions are not mentioned in the sources, the use of Methyl 4-tert-butylbenzoate in the synthesis of avobenzone suggests potential applications in the development of sunscreen products . Its role in the personal care industry also indicates potential for expanded use in this sector.
作用機序
Target of Action
Methyl 4-tert-butylbenzoate is a chemical compound with the formula C12H16O2
Mode of Action
It is known to undergo a claisen condensation reaction with 4-methoxyacetophenone .
Biochemical Pathways
Its reaction with 4-methoxyacetophenone suggests it may be involved in the synthesis of other compounds .
Result of Action
It is known to undergo a reaction to produce avobenzone, an ingredient of sunscreen products .
Action Environment
It is known that the compound can undergo reactions under certain conditions .
特性
IUPAC Name |
methyl 4-tert-butylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIJOAFHOIWPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885360 | |
| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Acros Organics MSDS] | |
| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 4-tert-butylbenzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12218 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methyl 4-tert-butylbenzoate | |
CAS RN |
26537-19-9 | |
| Record name | Methyl 4-tert-butylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26537-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl p-tert-butylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026537199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-tert-butylbenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-tert-butylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL P-TERT-BUTYLBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VK4O27JMT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key physical properties of methyl 4-tert-butylbenzoate?
A1: Methyl 4-tert-butylbenzoate is characterized by the following properties []:
Q2: What are the primary applications of methyl 4-tert-butylbenzoate in organic synthesis?
A3: Methyl 4-tert-butylbenzoate serves as a crucial electron-transfer mediator in electrochemical reactions [, , , , ]. For instance, it enables the generation of aryl radicals from corresponding bromides under electrochemical conditions. These radicals can then participate in various reactions, such as cyclization with alkynes or alkenes followed by carboxylation with carbon dioxide, leading to the formation of valuable carboxylic acid derivatives [, , , , ].
Q3: Can you describe a specific example of methyl 4-tert-butylbenzoate's role as an electron-transfer mediator?
A4: One example involves the synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids []. In this process, 2-allyloxybromobenzenes undergo electrochemical reduction in the presence of methyl 4-tert-butylbenzoate and carbon dioxide. This leads to the formation of an aryl radical, which then undergoes 5-exo cyclization followed by carboxylation to yield the desired 2,3-dihydrobenzofuran-3-ylacetic acid derivatives [].
Q4: How can the conversion of 4-tert-butylbenzoic acid to methyl 4-tert-butylbenzoate be optimized?
A5: Studies using the Taguchi method have investigated the optimal parameters for esterifying 4-tert-butylbenzoic acid to methyl 4-tert-butylbenzoate using the green catalyst methanesulfonic acid []. This research identified the following optimal conditions for maximizing acid conversion: 10% catalyst concentration, a 5:1 methanol to acid molar ratio, and a reaction time of 2 hours at a refluxing temperature of 67°C [].
Q5: What are the kinetic characteristics of the esterification reaction between 4-tert-butylbenzoic acid and methanol?
A6: Kinetic investigations reveal that the esterification of 4-tert-butylbenzoic acid with methanol follows an irreversible pseudo-second-order rate law in its initial phase []. This is followed by a shift to a reversible second-order rate as the reaction progresses. This kinetic model effectively predicts the reaction progress and aligns well with experimental data [].
Q6: Has the vapor pressure of methyl 4-tert-butylbenzoate been studied?
A7: Yes, the saturated vapor pressure of methyl 4-tert-butylbenzoate has been measured using a Swietoslawski-type ebulliometer []. This data facilitated the determination of its Antoine equation parameters and standard vaporization enthalpy [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide](/img/structure/B1583209.png)

